molecular formula C19H17NOS B15179013 Propiophenone, 2-methyl-2-(8-quinolylthio)- CAS No. 1832-34-4

Propiophenone, 2-methyl-2-(8-quinolylthio)-

Cat. No.: B15179013
CAS No.: 1832-34-4
M. Wt: 307.4 g/mol
InChI Key: NVZKYYAKWNBUSC-UHFFFAOYSA-N
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Description

Propiophenone, 2-methyl-2-(8-quinolylthio)- is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a propiophenone core structure with a 2-methyl group and an 8-quinolylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 2-methyl-2-(8-quinolylthio)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where propiophenone is reacted with 2-methyl-8-quinolylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the nucleophilic substitution reaction, where 2-methyl-8-bromoquinoline is reacted with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of Propiophenone, 2-methyl-2-(8-quinolylthio)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2-methyl-2-(8-quinolylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or alkoxides replace the thio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Amino or alkoxy derivatives of the quinoline ring.

Scientific Research Applications

Propiophenone, 2-methyl-2-(8-quinolylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propiophenone, 2-methyl-2-(8-quinolylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The quinoline moiety can also interact with DNA, leading to potential antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: A simpler aryl ketone without the quinoline and thio substituents.

    2-Methylpropiophenone: Similar structure but lacks the quinoline moiety.

    8-Quinolylthiol: Contains the quinoline and thio groups but lacks the propiophenone core.

Uniqueness

Propiophenone, 2-methyl-2-(8-quinolylthio)- is unique due to the combination of the propiophenone core with the 2-methyl and 8-quinolylthio substituents. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the simpler analogs .

Properties

CAS No.

1832-34-4

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

2-methyl-1-phenyl-2-quinolin-8-ylsulfanylpropan-1-one

InChI

InChI=1S/C19H17NOS/c1-19(2,18(21)15-8-4-3-5-9-15)22-16-12-6-10-14-11-7-13-20-17(14)16/h3-13H,1-2H3

InChI Key

NVZKYYAKWNBUSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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